molecular formula C8H3BrClF B12858383 6-Bromo-3-chloro-2-fluorophenylacetylene

6-Bromo-3-chloro-2-fluorophenylacetylene

Cat. No.: B12858383
M. Wt: 233.46 g/mol
InChI Key: YSYFZLWXHROLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorophenylacetylene is an organic compound with the molecular formula C8H3BrClF. It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylacetylene typically involves multi-step organic reactions. One common method is the halogenation of phenylacetylene derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-chloro-2-fluorophenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorophenylacetylene in chemical reactions involves the activation of the phenyl ring and the ethynyl group. The halogen atoms influence the electronic properties of the molecule, making it reactive towards nucleophiles and catalysts. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzene
  • 6-Bromo-3-chloro-2-fluorophenol
  • 6-Bromo-3-chloro-2-fluorobenzyl bromide

Uniqueness: 6-Bromo-3-chloro-2-fluorophenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the formation of carbon-carbon triple bonds is desired .

Properties

Molecular Formula

C8H3BrClF

Molecular Weight

233.46 g/mol

IUPAC Name

1-bromo-4-chloro-2-ethynyl-3-fluorobenzene

InChI

InChI=1S/C8H3BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h1,3-4H

InChI Key

YSYFZLWXHROLAH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.